3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features a cyclopropyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. For instance, maintaining precise flow rates of reactants such as cyclopropylamine and ethyl oxalyl chloride can significantly enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group may enhance binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: This compound features a methyl group instead of a hydrogen atom at the 5-position, which can alter its reactivity and biological activity.
3-Cyclopropyl-1,2-oxazole-5-carboxylic acid: Lacks the dihydro component, which may affect its stability and interaction with biological targets.
Uniqueness
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its combination of a cyclopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of CPC, focusing on its anticancer, antibacterial, and antifungal activities based on recent research findings.
CPC has the chemical formula C7H9NO3 and a molecular weight of approximately 169.18 g/mol. Its structure features a cyclopropyl group attached to a 1,2-oxazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted CPC's potential as an anticancer agent. In vitro tests demonstrated that CPC exhibits cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
U-937 (Leukemia) | 10.0 | Cell cycle arrest and apoptosis induction |
A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |
CPC was found to induce apoptosis in MCF-7 cells through the upregulation of p53 and activation of caspase-3 pathways, leading to enhanced apoptotic signaling . Furthermore, flow cytometry analyses confirmed that CPC treatment resulted in increased sub-G1 phase populations, indicating apoptotic cell death .
Antibacterial Activity
CPC also displays antibacterial properties. In vitro studies have evaluated its efficacy against various Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Staphylococcus aureus | 0.015 |
Escherichia coli | 0.025 |
Pseudomonas aeruginosa | 0.050 |
The compound demonstrated significant antibacterial activity with MIC values indicating strong inhibition against both S. aureus and E. coli . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antifungal Activity
In addition to its antibacterial properties, CPC has shown antifungal activity against several fungal strains:
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.020 |
Aspergillus niger | 0.050 |
CPC's antifungal effects were attributed to its ability to inhibit fungal cell wall synthesis and disrupt membrane integrity . These findings suggest that CPC could be a candidate for further development as an antifungal agent.
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of oxazole derivatives, including CPC. The study found that modifications in the oxazole ring significantly impacted biological activity, indicating that specific structural features are crucial for enhancing efficacy against cancer and microbial targets .
Another research effort focused on the synthesis of analogs derived from CPC, which revealed that certain derivatives exhibited improved potency against resistant bacterial strains while maintaining low toxicity profiles in human cell lines .
Properties
IUPAC Name |
3-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h4,6H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBPKHVYWIUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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